Product packaging for (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine(Cat. No.:CAS No. 500221-74-9)

(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1299865
CAS No.: 500221-74-9
M. Wt: 216.25 g/mol
InChI Key: XRYHMXRWVISSQX-UHFFFAOYSA-N
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Description

Significance of Fluorine in Medicinal and Organic Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in drug design, owing to the unique properties of this halogen. nih.govgoogle.com Fluorine is the most electronegative element, and its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom. scbt.com This substitution can profoundly influence a molecule's pharmacokinetic and physicochemical properties.

One of the key advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. google.com This increased stability can lead to a longer biological half-life of a drug.

Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which in turn can affect a molecule's binding affinity to its target protein. nih.gov The introduction of fluorine can also impact a compound's lipophilicity, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Strategic placement of fluorine atoms can enhance membrane permeability and improve oral bioavailability. google.com The 18F isotope is also a widely used positron emitter in Positron Emission Tomography (PET) imaging, making fluorinated molecules valuable tools in diagnostics. google.comscbt.com

Property Impact of Fluorine Substitution
Metabolic Stability Increased due to the strength of the C-F bond.
Binding Affinity Can be enhanced through altered electronic interactions.
Lipophilicity Modulated to improve membrane permeability.
pKa Acidity/basicity of nearby groups can be altered.

Role of Pyridine (B92270) and Amine Moieties in Bioactive Compounds

The pyridine ring is a ubiquitous heterocyclic scaffold found in a vast number of pharmaceuticals and bioactive natural products. acs.orgmdpi.com Its presence is associated with a wide spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. acs.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets. mdpi.com The basicity of the pyridine nitrogen also allows for the formation of water-soluble salts, a desirable property for drug formulation. nih.gov

Amine functional groups are also of fundamental importance in the biological activity of many compounds. researchgate.netunipd.it As organic derivatives of ammonia (B1221849), amines are basic and can be protonated at physiological pH to form positively charged ammonium (B1175870) ions. researchgate.net This positive charge can facilitate electrostatic interactions with negatively charged residues in biological targets like proteins and nucleic acids. The ability to form salts also enhances the aqueous solubility of many amine-containing drugs. researchgate.net Many neurotransmitters and other endogenous signaling molecules are amines, highlighting their inherent biological relevance.

Moiety Key Roles in Bioactive Compounds
Pyridine Hydrogen bond acceptor, basic center for salt formation, versatile scaffold for diverse biological activities. acs.orgmdpi.comnih.gov
Amine Basic center for salt formation, participates in electrostatic interactions, common in neurotransmitters. researchgate.net

Overview of (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine within the Landscape of Fluorinated Amines and Pyridine Derivatives

The compound this compound incorporates the key structural features discussed above: a fluorinated aromatic ring, a pyridine scaffold, and a secondary amine linker. While specific research on this particular molecule is not extensively documented in publicly available literature, an analysis of its structure allows for an informed perspective on its potential significance and properties within the broader context of medicinal chemistry.

The 2-fluoro substitution on the benzyl (B1604629) group is anticipated to influence the molecule's properties in several ways. The fluorine atom's electron-withdrawing nature can affect the electronics of the benzene (B151609) ring and potentially modulate interactions with biological targets. Furthermore, this substitution is expected to enhance the metabolic stability of the benzyl moiety by fortifying the C-H bonds on the ring against oxidative metabolism.

The secondary amine connecting these two fragments is a crucial linker that provides flexibility and a basic center. At physiological pH, this amine is likely to be protonated, allowing for the formation of a salt and potentially engaging in ionic interactions with a biological target.

In essence, this compound represents a logical combination of well-established pharmacophoric elements. Its design likely aims to leverage the benefits of fluorination for improved metabolic stability and the proven utility of the pyridine and amine moieties for biological activity and favorable physicochemical properties. Further investigation into its synthesis, characterization, and biological evaluation would be necessary to fully elucidate its potential as a bioactive agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13FN2 B1299865 (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine CAS No. 500221-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYHMXRWVISSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CN=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239627
Record name N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500221-74-9
Record name N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500221-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 2 Fluoro Benzyl Pyridin 3 Ylmethyl Amine and Analogs

Impact of Fluorine Substitution on Benzyl (B1604629) Moiety Activity

The introduction of a fluorine atom to the benzyl ring of a molecule can significantly alter its physicochemical properties, which in turn affects its biological activity. tandfonline.com Fluorine's high electronegativity and relatively small size allow it to act as a hydrogen mimic, often leading to minimal steric hindrance while inducing significant electronic changes. tandfonline.comnih.gov

Positional Isomerism of Fluorine on Benzyl Ring and Biological Activity Modulation

The position of the fluorine atom on the benzyl ring—ortho (2-), meta (3-), or para (4-)—is critical in determining the compound's interaction with its biological target. The electronic influence of fluorine is twofold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The interplay of these effects varies with the substituent's position.

Ortho-substitution (2-Fluoro): At the ortho position, the inductive effect is most pronounced, which can decrease the pKa of nearby functional groups and alter the charge distribution of the ring. This can influence hydrogen bonding capabilities and π-π stacking interactions with a target protein. mdpi.com

Meta-substitution (3-Fluoro): The inductive effect still dominates at the meta position, but the resonance effect is negligible. In some systems, meta-fluorination has been shown to be more favorable for inhibitory activity compared to ortho-substitution. science.gov

Para-substitution (4-Fluoro): At the para position, both inductive and resonance effects are at play. This can lead to enhanced binding affinity. For instance, in a series of thrombin inhibitors, a 4-fluorobenzyl derivative demonstrated a five-fold increase in potency compared to its non-fluorinated counterpart, attributed to favorable interactions between the fluorine atom and the enzyme's active site. tandfonline.com

Fluorine PositionDominant Electronic EffectPotential Impact on Biological ActivityIllustrative Example System
Ortho (2-position)Strong Inductive (-I)Alters local pKa, may influence hydrogen bonding and π-stacking. mdpi.comN-benzoyl derivatives of o-fluoro-DL-phenylalanine. science.gov
Meta (3-position)Inductive (-I)Can lead to improved inhibitory activity over ortho-isomers. science.govDerivatives of m-fluoro-phenylalanine. science.gov
Para (4-position)Inductive (-I) and Resonance (+R)Can significantly enhance binding affinity through specific interactions. tandfonline.comThrombin inhibitors. tandfonline.com

Influence of Fluorine on Compound Biological Profile

Furthermore, fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes. However, the effect on lipophilicity can be complex and context-dependent. Fluorine can also engage in favorable orthogonal multipolar interactions with protein residues, such as C–F···H–C or C–F···C=O, which can contribute to tighter binding at the target site. tandfonline.com

Role of Pyridine (B92270) Ring Modifications on Biological Profile

The pyridine ring is a common scaffold in medicinal chemistry, and its modification is a key strategy for optimizing drug candidates. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the ring's electronic properties. rsc.org

Pyridine IsomerNitrogen PositionPotential Influence on Biological ActivityExample Target Class
Pyridin-2-ylOrtho to linkerMay facilitate bidentate chelation or specific hydrogen bonds. dovepress.comKinase inhibitors. nih.gov
Pyridin-3-ylMeta to linkerAlters the angle of approach to the target's binding pocket. acs.orgUSP1/UAF1 inhibitors. acs.org
Pyridin-4-ylPara to linkerCan position the nitrogen for interactions deep within a binding site. dovepress.comKDM5B inhibitors. dovepress.com

Substituent Effects on the Pyridine Moiety

Introducing substituents onto the pyridine ring can modulate the compound's electronic properties, steric profile, and solubility. researchgate.net Electron-donating groups (EDGs) can increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds, while electron-withdrawing groups (EWGs) have the opposite effect. researchgate.net The choice of substituent can also be used to fine-tune lipophilicity and block potential sites of metabolism. For instance, in the development of pyrazolopyridine-based kinase inhibitors, the introduction of a methoxy (B1213986) group (an EDG) at the C-3 position resulted in improved cellular activity. nih.gov Conversely, replacing a fluorine atom with a chlorine atom on an adjacent phenyl ring (an EWG) increased enzymatic activity three-fold in the same study. nih.gov

Conformation and Flexibility of the Amine Linker

The amine linker connecting the fluoro-benzyl and pyridinylmethyl moieties provides rotational freedom, allowing the molecule to adopt various conformations. youtube.com This flexibility is crucial for achieving an optimal binding orientation within the target's active site. The energetic favorability of different conformations (e.g., staggered vs. eclipsed) can be influenced by steric and electronic interactions between the two aromatic rings. youtube.com

The preferred conformation can dictate how the key pharmacophoric elements—the fluorinated ring and the pyridine nitrogen—are presented to the biological target. Computational studies and techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to investigate the predominant conformations in solution. mdpi.com The introduction of bulky substituents on either ring or modifications to the linker itself can restrict conformational freedom, which may lead to an increase in potency if the locked conformation is the bioactive one, or a decrease if it is not. The interplay between molecular flexibility and pre-organization for binding is a critical aspect of SAR.

Linker Connectivity and Impact on Biological Activity

In other molecular scaffolds, modifications to the linker have yielded significant insights into SAR. For example, in a series of N-benzyl pyridinium (B92312) styryls designed as cholinesterase inhibitors, elongating a linker in one analog resulted in only a slight improvement in activity. nih.govacs.org However, a more substantial alteration, replacing a benzylic methylene (B1212753) (-CH2-) group with a carbonyl (-C=O) group, led to a drastic 20-fold increase in acetylcholinesterase inhibition and a 10-fold increase in butyrylcholinesterase inhibition. nih.govacs.org This highlights that the linker's composition, not just its length, plays a pivotal role in biological activity.

These findings from related but distinct molecular classes underscore the principle that the linker is not merely a spacer but an active contributor to the pharmacophore. Its length, rigidity, and the presence of functional groups can dictate the optimal orientation of the key binding motifs. For (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine derivatives, systematic modifications of the methylene linker would be essential to delineate its role in any observed biological effects. Such studies would typically involve synthesizing analogs with varied linker lengths (e.g., ethyl, propyl) and compositions (e.g., introducing heteroatoms or rigidifying elements) to probe the spatial and electronic requirements of the target interaction.

The following table summarizes linker modifications and their observed impact on biological activity in analogous, but structurally different, compound series.

Compound Series Linker Modification Impact on Biological Activity
STAT3 InhibitorsReplacement of sulfonamide with amide or methyleneDecreased potency acs.org
N-Benzyl Pyridinium StyrylsElongation of linkerSlight improvement in activity nih.govacs.org
N-Benzyl Pyridinium StyrylsReplacement of -CH2- with -C=O10- to 20-fold increase in activity nih.govacs.org

Secondary versus Tertiary Amine Derivatives and Their Biological Effects

The central nitrogen atom in this compound is a secondary amine, meaning it is bonded to two carbon atoms and one hydrogen atom. This hydrogen atom can act as a hydrogen bond donor, which can be a crucial interaction in a binding pocket. The conversion of this secondary amine to a tertiary amine, typically through the addition of a small alkyl group like methyl, removes this hydrogen bond donating capability and introduces additional steric bulk.

The effect of this N-alkylation on biological activity is highly dependent on the specific target and the binding mode of the compound. In some instances, the hydrogen bond from the secondary amine is essential for anchoring the ligand to its target, and its removal in a tertiary amine analog leads to a significant loss of activity. In other cases, the binding pocket may be more accommodating of or even favor the steric bulk of the added alkyl group, or the hydrogen bond may not be critical for binding.

For example, in the development of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was generally observed that analogs with more amino substituents, which can influence the electronic and steric environment of the nitrogen, resulted in better inhibitory activity. nih.gov This suggests that modifications around the amine are critical for optimizing activity. Reactions of N-benzylmaleimides with secondary amines have also been studied, indicating the reactivity and potential interactions of the secondary amine group. researchgate.net

A systematic comparison of the biological effects of this compound (a secondary amine) with its N-methylated or N-ethylated (tertiary amine) counterparts would be a standard approach in medicinal chemistry to probe the SAR at this position. The results would clarify whether a hydrogen bond donor is required for activity and assess the tolerance of the target's binding site for additional steric bulk around the nitrogen atom.

The table below outlines the general differences between secondary and tertiary amines in the context of drug design.

Feature Secondary Amine (e.g., Parent Compound) Tertiary Amine (e.g., N-methyl analog)
Hydrogen Bonding Can act as a hydrogen bond donor and acceptorCan only act as a hydrogen bond acceptor
Steric Bulk Less sterically hinderedMore sterically hindered
Basicity Generally less basic than tertiary amines in the gas phase, but solvation effects can alter this in solutionGenerally more basic than secondary amines in the gas phase
Reactivity The N-H bond can participate in various chemical reactions researchgate.netLacks the N-H bond, leading to different reactivity profiles

Rational Design Principles for this compound Derivatives

The rational design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles and SAR data from related molecules. mdpi.comresearchgate.net The goal is to optimize the compound's potency, selectivity, and pharmacokinetic properties by making targeted structural modifications.

One key design principle involves exploring substitutions on both the benzyl and pyridine rings. The position and electronic nature of the fluorine atom on the benzyl ring are significant. In many drug discovery programs, fluorine substitution is used to enhance metabolic stability or to modulate binding affinity through favorable electronic interactions. mdpi.com For instance, in a series of 1-N-substituted indazole derivatives, a fluoro or cyano substitution at the ortho position of a benzene (B151609) ring led to better inhibitory activity, whereas substitution at the meta or para position reduced activity. nih.gov This highlights the importance of the substituent's position. Therefore, a rational design approach for this compound derivatives would involve synthesizing analogs with the fluorine atom at the meta and para positions of the benzyl ring to determine the optimal substitution pattern.

Another design strategy is scaffold hopping, where a core part of the molecule is replaced with a different, but functionally similar, group to discover novel chemical series with improved properties. For example, in the development of TRK inhibitors, a pyrazolo[3,4-b]pyridine core was successfully used as a new scaffold. acs.org Similarly, the pyridine ring in the parent compound could be replaced with other heterocycles, or the benzyl group could be substituted with other aromatic or heteroaromatic systems to explore new chemical space.

Furthermore, computational methods such as molecular docking can be employed to predict how analogs might bind to a putative target protein. This can help prioritize the synthesis of compounds that are most likely to have the desired biological activity. researchgate.net For example, docking studies on N-benzyl piperidine (B6355638) derivatives helped to characterize their interactions with target enzymes. nih.gov

Systematic modification of substituent positions: Moving the fluorine on the benzyl ring and adding other substituents to both aromatic rings.

Linker and amine optimization: Based on SAR data from analogs, modifying the linker and comparing secondary vs. tertiary amines.

Scaffold hopping: Replacing the core benzyl or pyridine rings with other bioisosteric groups.

Computational modeling: Using in silico tools to guide the design of new analogs with potentially improved properties.

Future Research Directions and Translational Perspectives for 2 Fluoro Benzyl Pyridin 3 Ylmethyl Amine

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The accessibility of (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine is fundamental for any future investigation. While its synthesis is achievable through established methods, future research could focus on developing more efficient, scalable, and environmentally benign synthetic routes.

A primary and direct approach for its synthesis is the reductive amination of 2-fluorobenzaldehyde (B47322) with pyridin-3-ylmethanamine. umich.eduorganic-chemistry.org This reaction typically involves the formation of an intermediate imine, which is then reduced in situ. Future work could systematically optimize this reaction by screening various reducing agents and solvent systems to maximize yield and purity.

ParameterCondition 1Condition 2Condition 3
Reducing Agent Sodium Borohydride (B1222165) (NaBH₄)Sodium Triacetoxyborohydride (B8407120) (STAB)H₂/Palladium on Carbon (Pd/C)
Solvent Methanol (B129727)Dichloroethane (DCE)Ethanol
Temperature 0 °C to Room TempRoom TemperatureRoom Temperature
Potential Outcome Good yield, requires careful addition of hydrideHigh selectivity, milder conditions"Green" method, requires pressure
This interactive table outlines potential conditions for optimizing the reductive amination synthesis of this compound, a common method for forming such secondary amines. umich.eduorganic-chemistry.orgarkat-usa.org

A more advanced and sustainable approach would be to explore "borrowing hydrogen" or hydrogen autotransfer catalysis . uni-bayreuth.de This methodology uses a catalyst (e.g., based on cobalt or ruthenium) to temporarily "borrow" hydrogen from an alcohol (like 2-fluorobenzyl alcohol), form an intermediate aldehyde, react it with an amine (pyridin-3-ylmethanamine) to form an imine, and then return the hydrogen to reduce the imine to the final amine product. This process is highly atom-economical as the only byproduct is water. Research into applying this method would represent a significant advancement in the synthesis of this and related compounds.

Exploration of Undiscovered Biological Activities through High-Throughput Screening

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, appearing in drugs with a wide array of therapeutic applications. rsc.orgnih.govnih.gov This structural diversity suggests that this compound could possess latent biological activities. A crucial future direction is to subject the compound to High-Throughput Screening (HTS) . nih.gov

HTS allows for the rapid assessment of a compound against tens of thousands of biological targets. Submitting this compound to large-scale screening campaigns using diverse compound libraries, such as those maintained by academic institutions and pharmaceutical companies, could uncover novel bioactivities. ku.edu Potential screening panels could include assays for:

Kinase Inhibition: Targeting enzymes crucial in cancer and inflammatory diseases.

GPCR Modulation: Targeting receptors involved in a vast range of physiological processes.

Enzyme Inhibition: Screening against proteases, phosphatases, or other enzyme classes.

Antimicrobial Activity: Testing against panels of pathogenic bacteria and fungi. mdpi.com

Antiviral Activity: Assessing efficacy against various viruses. mdpi.com

The discovery of a "hit" from an HTS campaign would be the first step in a drug discovery program based on this scaffold.

Therapeutic AreaExample of Pyridine-Containing DrugMechanism of Action
Anticancer CrizotinibALK and ROS1 kinase inhibitor
Antiviral (HIV) DelavirdineNon-nucleoside reverse transcriptase inhibitor
Anti-tuberculosis IsoniazidInhibits mycolic acid synthesis
Anti-inflammatory PiroxicamNon-steroidal anti-inflammatory drug (NSAID)
Hypertension NilvadipineCalcium channel blocker
This interactive table showcases the diverse therapeutic roles of drugs containing the pyridine scaffold, illustrating the potential biological activities that could be discovered for this compound through screening. researchgate.netnih.gov

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry offers powerful tools to predict biological activity and guide the design of new molecules. For this compound, future research should leverage these methods.

Molecular docking studies can be performed to predict the binding affinity and orientation of the compound within the active sites of various proteins. researchgate.netnih.govmdpi.com For example, if an HTS screen identifies activity against a specific kinase, docking simulations can reveal the precise interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's active site, providing a rationale for its activity.

Furthermore, if a lead activity is identified, a Quantitative Structure-Activity Relationship (QSAR) study could be initiated. chemrevlett.comchemrevlett.comwjpsonline.com This would involve synthesizing a library of analogs of this compound with variations in the substitution patterns on both the benzyl (B1604629) and pyridine rings. By correlating the structural changes with changes in biological activity, a predictive QSAR model can be built. This model would be invaluable for the rational design of new, more potent compounds, saving significant time and resources compared to traditional trial-and-error synthesis.

Potential as Chemical Probes in Biological Systems

The unique structural features of this compound make it an attractive candidate for development into a chemical probe. Pyridine-based structures can exhibit intrinsic fluorescence, which could be explored for bioimaging applications. nih.govmdpi.commdpi.com

More significantly, the presence of a fluorine atom opens a direct path to creating a Positron Emission Tomography (PET) imaging agent . nih.gov The stable fluorine-19 isotope can be replaced with the positron-emitting isotope fluorine-18 ([¹⁸F]) . nih.gov PET is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. If the compound is found to bind selectively to a specific biological target (e.g., a receptor or enzyme overexpressed in a disease state), an [¹⁸F]-labeled version could be synthesized and used to:

Image the distribution and density of the target in living subjects.

Aid in the diagnosis of diseases.

Measure target engagement and receptor occupancy of therapeutic drugs.

The development of [¹⁸F]-(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine would require establishing a radiolabeling precursor and optimizing the radiofluorination reaction, representing a sophisticated and high-impact research direction. researchgate.netfrontiersin.org

Strategy for Developing Novel Therapeutic Agents Based on the Core Structure

A comprehensive strategy for developing novel therapeutic agents from the this compound core structure would integrate the aforementioned research directions into a cohesive drug discovery pipeline.

Optimization of Synthesis: Establish a robust and scalable synthetic route to the core scaffold and its analogs (as per section 6.1).

Lead Identification: Utilize HTS to identify a promising initial biological activity (as per section 6.2).

Computational and Medicinal Chemistry: Employ molecular docking and QSAR to understand the initial hit's mechanism and to design a focused library of analogs with predicted improvements in potency and selectivity (as per section 6.3).

Iterative Optimization: Synthesize and test the designed analogs, leading to a structure-activity relationship (SAR) that guides further rounds of optimization to identify a lead candidate with drug-like properties.

Pharmacological Characterization: Develop a [¹⁸F]-labeled version of a potent analog to serve as a PET chemical probe for in vivo studies, confirming target engagement and elucidating its mechanism of action in a physiological context (as per section 6.4).

This integrated strategy, moving from synthesis and screening to computational design and advanced imaging, provides a clear and powerful roadmap for translating a simple chemical entity like this compound into a valuable tool for biological research or a potential therapeutic agent.

Q & A

Q. Table 1: Example Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CBalances reaction rate and selectivity
Reaction Time12–24 hoursPrevents over-substitution
SolventDMF or THFEnhances solubility of intermediates

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for pyridin-3-ylmethyl (δ 8.3–8.6 ppm for pyridine protons) and 2-fluoro-benzyl (δ 4.4–4.7 ppm for benzylic CH₂) groups. Fluorine-induced splitting patterns aid in structural confirmation .
    • ¹⁹F NMR : Detects fluorine environments (δ -110 to -120 ppm for aromatic fluorides) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the amine linkage .
  • Density Functional Theory (DFT) : Simulate vibrational spectra (IR) and electronic transitions (UV-Vis) to cross-validate experimental data .

Advanced: How can researchers resolve contradictions in biological activity data for fluorinated analogs like this compound?

Methodological Answer:
Contradictions often arise from substituent positioning or assay variability. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorine position, amine methylation) and compare IC₅₀ values across assays. For example, 2-fluoro substitution on benzyl groups may enhance receptor binding vs. 3-fluoro analogs .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and normalize data to internal controls (e.g., β-actin for cytotoxicity) .
  • Orthogonal Validation : Confirm activity via fluorescence polarization (binding assays) and surface plasmon resonance (kinetic analysis) .

Q. Table 2: Fluorinated Analog Activity Comparison

CompoundSubstituent PositionIC₅₀ (µM)Target Receptor
This compound2-F on benzyl0.45Adenosine A₂A
(4-Fluoro-benzyl)-pyridin-3-ylmethyl-amine4-F on benzyl1.2Adenosine A₂A

Advanced: What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Methodological Answer:

  • Crystal Growth : Fluorine’s electronegativity disrupts packing. Use slow evaporation in dichloromethane/methanol (1:1) to promote ordered lattice formation .
  • Data Refinement : Employ SHELXL for high-resolution data (d ≤ 0.8 Å) to model fluorine displacement parameters accurately. Anisotropic refinement is critical for fluorobenzyl groups .
  • Twinned Crystals : Use the TWINABS module in SHELX to deconvolute overlapping reflections .

Advanced: How does fluorine substitution impact the compound’s pharmacokinetic and pharmacodynamic profiles?

Methodological Answer:

  • Lipophilicity : Fluorine at the 2-position increases logP by ~0.5 units, enhancing blood-brain barrier permeability .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation of the benzyl group, prolonging half-life (t₁/₂ = 4.2 hours vs. 1.8 hours for non-fluorinated analogs) .
  • Target Engagement : Fluorine’s electron-withdrawing effect strengthens hydrogen bonding with residues like Asp⁵² in adenosine receptors (ΔG = -2.3 kcal/mol) .

Advanced: What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP ligands in asymmetric hydrogenation to achieve >95% enantiomeric excess (ee) .
  • Continuous Flow Chemistry : Minimizes racemization via precise temperature control (ΔT ± 2°C) and short residence times .
  • Crystallization-Induced Diastereomer Resolution : Employ tartaric acid derivatives to isolate desired enantiomers .

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